8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate
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Overview
Description
Preparation Methods
The synthesis of N-865 involves the reaction of phenol novolac resin with epichlorohydrin under basic conditions. The reaction typically occurs in the presence of a catalyst such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the phenolic hydroxyl groups of the novolac resin. The industrial production of N-865 involves controlling the reaction temperature and time to achieve the desired molecular weight and viscosity .
Chemical Reactions Analysis
N-865 undergoes various chemical reactions, including:
Oxidation: N-865 can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions of N-865 are less common but can occur under strong reducing conditions.
Substitution: N-865 can undergo substitution reactions, particularly nucleophilic substitution, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Polymerization: N-865 can polymerize through its epoxide groups, forming cross-linked networks that enhance its mechanical and thermal properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various polymeric and oligomeric structures .
Scientific Research Applications
N-865 has a wide range of scientific research applications:
Chemistry: In chemistry, N-865 is used as a precursor for the synthesis of advanced polymeric materials with enhanced thermal and mechanical properties.
Biology: In biological research, N-865-based materials are used for creating biocompatible coatings and scaffolds for tissue engineering.
Medicine: In the medical field, N-865 is used in the development of drug delivery systems and medical devices due to its excellent chemical resistance and biocompatibility.
Mechanism of Action
The mechanism of action of N-865 involves its ability to form strong covalent bonds with various substrates through its epoxide groups. These bonds enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets of N-865 include hydroxyl, amine, and thiol groups on various substrates, which react with the epoxide groups to form stable linkages .
Comparison with Similar Compounds
N-865 is unique among phenol novolac-based epoxy resins due to its high heat resistance and chemical resistance. Similar compounds include other phenol novolac-based epoxy resins such as EPICLON® N-850 and EPICLON® N-860. Compared to these compounds, N-865 offers superior performance in high-temperature applications and environments with harsh chemical exposure .
List of Similar Compounds
- EPICLON® N-850
- EPICLON® N-860
- Bisphenol A-based epoxy resins
- Bisphenol F-based epoxy resins .
Properties
CAS No. |
102432-99-5 |
---|---|
Molecular Formula |
C37H46BrNO3 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-[(4-octylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C37H46NO3.BrH/c1-3-4-5-6-7-8-13-27-18-20-28(21-19-27)26-38(2)29-22-23-30(38)25-31(24-29)40-37(39)36-32-14-9-11-16-34(32)41-35-17-12-10-15-33(35)36;/h9-12,14-21,29-31,36H,3-8,13,22-26H2,1-2H3;1H/q+1;/p-1/t29-,30+,31?,38?; |
InChI Key |
OGOFNOBHYBYEBE-XBAZBMIKSA-M |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
Origin of Product |
United States |
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